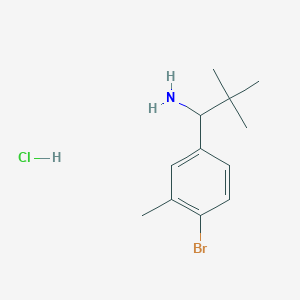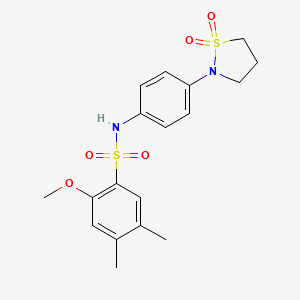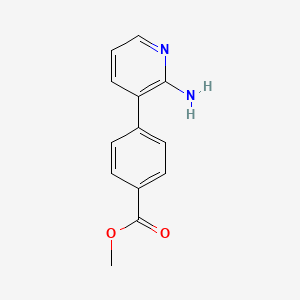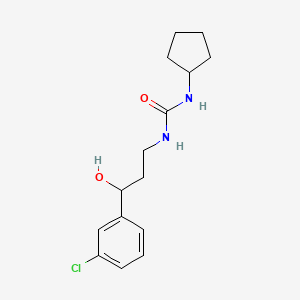
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-cyclopentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-cyclopentylurea, commonly known as CPPU, is a synthetic plant growth regulator. CPPU is a cytokinin-like compound that promotes cell division, growth, and differentiation in plants. CPPU has gained significant attention in the field of plant biotechnology due to its potential applications in agriculture and horticulture.
Aplicaciones Científicas De Investigación
Enzyme Inhibition in Soil Bacteria
Research on enzymes from soil bacteria like Pseudomonas sp. has demonstrated the ability to hydrolyze phenylcarbamate herbicides, releasing chloroanilines from compounds structurally similar to the specified chemical. These findings suggest the potential for bioremediation applications, where such enzymes could degrade environmental pollutants (Kearney & Kaufman, 1965).
Photodegradation Studies
Investigations into the photodegradation of urea herbicides have shown how light exposure breaks down compounds like chlorotoluron and isoproturon, which share structural similarities with the chemical . This research aids in understanding how such compounds may degrade in natural environments, potentially reducing their environmental impact (Millet, Palm, & Zetzsch, 1998).
Potential Anti-Cancer Agents
Studies on N,N'-diarylureas have identified these compounds as potent activators of the eIF2α kinase heme regulated inhibitor (HRI), reducing cancer cell proliferation. By inhibiting the translation initiation process, these compounds show promise as targeted, non-toxic cancer treatments (Denoyelle et al., 2012).
Antioxidant Activity Assessment
Research into methods for estimating the antioxidant activity of compounds highlights the complexity and the need for standardizing methodologies. This is crucial for accurately evaluating the potential health benefits or protective effects of compounds, including those structurally related to 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-cyclopentylurea (Dawidowicz, Wianowska, & Olszowy, 2012).
Microreactor for Water Purification
Innovative approaches utilizing Pd nanoparticles immobilized on hollow microspheres have been developed for the hydrodechlorination of chlorophenols in water. Such systems offer promising methods for purifying water contaminated with chlorophenols, reducing their harmful environmental and health impacts (Lan et al., 2010).
Propiedades
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-12-5-3-4-11(10-12)14(19)8-9-17-15(20)18-13-6-1-2-7-13/h3-5,10,13-14,19H,1-2,6-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSEVAQKOKDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)
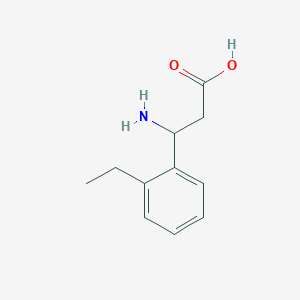
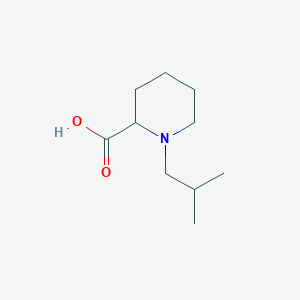
![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)
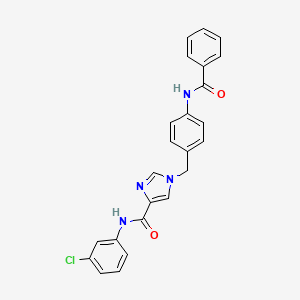
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)
![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)
